Product packaging for Dansyl-methylamine(Cat. No.:CAS No. 5282-87-1)

Dansyl-methylamine

Cat. No.: B047444
CAS No.: 5282-87-1
M. Wt: 264.35 g/mol
InChI Key: YMHNBHIAQPTRBB-UHFFFAOYSA-N
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Description

Dansyl-methylamine is a highly versatile and reactive fluorescent derivatization agent, primarily valued for its ability to label and detect carbonyl compounds, such as aldehydes and ketones. Its mechanism of action involves a nucleophilic addition reaction, where the primary amine group of this compound reacts with a carbonyl group to form a stable Schiff base (imine) linkage. This reaction effectively tags the target carbonyl compound with the potent dansyl fluorophore. The resulting conjugate exhibits strong fluorescence, characterized by intense absorption in the ultraviolet region (~250-350 nm) and a high quantum yield with emission in the blue-green region (~450-550 nm).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2S B047444 Dansyl-methylamine CAS No. 5282-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNBHIAQPTRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609193
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5282-87-1
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of Dansyl Methylamine and Dansyl Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the detailed molecular-level understanding of dansyl-methylamine and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) are routinely employed to elucidate their complex structures and properties. mdpi.comsemanticscholar.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of dansyl derivatives. Both ¹H and ¹³C NMR provide specific details about the chemical environment of individual atoms within the molecule.

For instance, in the ¹H NMR spectrum of a dansyl-methoxyamine derivative, the signal for the -NH proton appears around 7.38 ppm in deuterated chloroform (B151607) (CDCl₃). mdpi.com The methyl groups of the dimethylamino moiety typically show a signal around 2.93 ppm. mdpi.com In another example, for a dansyl-methoxyamine derivative in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum showed distinct signals for the naphthyl protons between 7.29 and 8.54 ppm, the methoxy (B1213986) protons at 3.60 ppm, and the dimethylamino protons at 2.83 ppm. semanticscholar.orgnih.gov

The ¹³C NMR spectrum of the same dansyl-methoxyamine derivative in DMSO-d₆ revealed signals for the aromatic carbons ranging from 115.34 to 151.10 ppm, the methoxy carbon at 64.40 ppm, and the dimethylamino carbons at 45.09 ppm. semanticscholar.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also utilized to establish connectivity between protons and carbons, further confirming the molecular structure. mdpi.comrsc.orghmdb.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Dansyl-Methoxyamine Derivative in DMSO-d₆ semanticscholar.orgnih.gov

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthyl CH7.29 - 8.54115.34 - 133.08
Naphthyl C-119.26 - 151.10
-OCH₃3.6064.40
-N(CH₃)₂2.8345.09
-NH10.77-
Data obtained from ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra.

Infrared (IR) spectroscopy is crucial for identifying the characteristic functional groups present in dansyl derivatives. The IR spectra of these compounds typically exhibit bands for amino groups in the 3100-3400 cm⁻¹ region, aromatic C-H stretches between 3000 and 3100 cm⁻¹, and methyl group vibrations from 2900 to 3000 cm⁻¹. mdpi.comnih.gov The prominent sulfonyl (SO₂) group gives rise to strong absorption bands around 1150 cm⁻¹. mdpi.comnih.gov For dansyl-labeled silica (B1680970) nanostructures, characteristic peaks for the C-S group have been observed at 650 and 580 cm⁻¹, while the asymmetric stretching of the -SO₂ group appears at 1410 and 1310 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions of the dansyl chromophore. Dansyl derivatives typically display two main absorption bands. For example, one dansyl derivative showed absorption maxima at approximately 262 nm and 346 nm in ethanol, while another showed maxima at 254 nm and 340 nm, confirming the characteristic absorption of the dansyl moiety. mdpi.comsemanticscholar.org The absorption spectrum is influenced by the solvent environment, a phenomenon known as solvatochromism. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. mdpi.comsemanticscholar.orgnih.govresearchgate.net This method allows for the confirmation of the chemical formula with high accuracy, which is essential for structural verification. For example, HR-MS has been used to confirm the structures of newly synthesized dansyl derivatives of methoxyamine and diphenylhydrazine. mdpi.comsemanticscholar.org

In the analysis of biogenic amines, derivatization with dansyl chloride followed by UHPLC-HESI-HRMS enables high selectivity and exact mass detection, significantly reducing the possibility of isobaric interferences. nih.gov The high resolution of the mass spectrometer allows for the clear distinction between the derivatized analytes. nih.gov For instance, in the analysis of ammonia (B1221849), dansyl chloride derivatization allows for the differentiation of ¹⁴N and ¹⁵N isotopes, with distinct m/z values of 251.0854 and 252.0825, respectively. acs.org Tandem mass spectrometry (MS/MS) is also employed to generate fragment ions, which provide further structural information and aid in the identification of the modified residues in complex samples. nih.govmdpi.com

Solid-State Structural Determination: X-ray Crystallography of Dansyl Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. This technique has been successfully applied to various dansyl derivatives to elucidate their precise molecular geometry and intermolecular interactions.

For a dansyl-methoxyamine derivative, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic P2₁/n space group. mdpi.comsemanticscholar.org The analysis provided precise bond lengths and angles, such as the S=O bond lengths of 1.4201(14) Å and 1.4229(14) Å, and the S-C and S-N bond lengths of 1.7842(16) Å and 1.6601(16) Å, respectively. mdpi.comsemanticscholar.org The crystal packing is influenced by hydrogen bonds and other non-covalent interactions. semanticscholar.org

In another study, the crystal structures of cyclooxygenase-2 (COX-2) in complex with two different indomethacin-dansyl conjugates were determined at 2.22 Å resolution. nih.gov These structures revealed that the dansyl moiety binds within a spacious alcove in the enzyme's membrane-binding domain, establishing hydrophobic interactions and several hydrogen bonds. nih.gov This detailed structural information is crucial for understanding the molecular basis of inhibitor binding and for the design of new, more potent derivatives.

Advanced Fluorescent Spectroscopic Studies of this compound and its Derivatives

The dansyl group is a well-known environmentally sensitive fluorophore, making its derivatives valuable probes for studying molecular interactions and microenvironments. nih.govlew.ronih.gov Advanced fluorescence spectroscopy techniques are employed to investigate their photophysical properties, including their response to changes in the surrounding environment.

The fluorescence emission of this compound and its derivatives is highly sensitive to the polarity of the local environment, a phenomenon known as solvatochromism. nih.govresearchgate.net As the polarity of the solvent increases, the emission maximum of the dansyl fluorophore typically shifts to longer wavelengths (a red shift), and the fluorescence intensity may change. nih.govlew.ro This is attributed to the larger dipole moment of the excited state compared to the ground state, leading to greater stabilization of the excited state by polar solvent molecules. nih.govpnas.org

This property is widely exploited to probe the polarity of various microenvironments, such as protein binding sites and membranes. nih.govnih.gov For example, the fluorescence spectra of a dansyl derivative in a polar solvent like DMF showed two emission bands, while in less polar solvents like THF and chloroform, only a single emission band was observed. lew.ro This dual fluorescence behavior is a key characteristic of some dansyl derivatives. lew.ro The significant Stokes shift of the dansyl fluorophore, which is the separation between the absorption and emission maxima, is another advantageous feature that minimizes self-absorption effects. nih.gov

The sensitivity of dansyl derivatives to environmental polarity has been utilized in the development of fluorescent probes for various applications, including the detection of metal ions and the study of protein conformational changes. pnas.orgunl.pt

Characterization of Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. For dansyl derivatives, this phenomenon can be initiated through several distinct molecular mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and interactions with paramagnetic species. These mechanisms form the basis of "turn-off" sensors, where the presence of an analyte diminishes the fluorescence signal.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a primary mechanism for fluorescence quenching in modular sensor systems, often described by a "fluorophore-spacer-receptor" architecture. In such a system, the dansyl group acts as the fluorophore (the light-emitting unit), which is covalently linked to a receptor (a quenching moiety) via a spacer.

Upon excitation with light, the dansyl fluorophore can transfer an electron to the attached receptor moiety. This process is thermodynamically favorable if the receptor is a sufficiently strong electron acceptor. The electron transfer creates a charge-separated state that decays to the ground state non-radiatively, thus quenching the fluorescence. nih.gov This process is often termed donor-excited PET (d-PeT), as the excited fluorophore donates an electron. rsc.org

The PET mechanism is fundamental to the design of "turn-on" probes. The quenching receptor is chosen to react or bind specifically with a target analyte. This interaction alters the electronic properties of the receptor, disrupting the PET process and restoring the fluorescence of the dansyl group.

Research Findings: A notable example involves dansyl derivatives linked to a maleimide (B117702) group, which acts as a PET acceptor. Studies confirmed that electron transfer from the excited dansyl group to the maleimide is exergonic and responsible for quenching. nih.govacs.org The thermodynamic feasibility of this PET quenching mechanism was verified by cyclic voltammetry, which measures the redox potentials of the dansyl and maleimide components. nih.govacs.org In another design, fluorescent PET sensors were created by linking a dansyl group to p-phenylenediamine-substituted azacrown ethers; the p-phenylenediamine (B122844) moiety serves as the electron donor, and the dansyl group acts as the acceptor. nih.govacs.org

FluorophoreQuencher (PET Acceptor/Receptor)System TypeObservationReference
DansylMaleimideFluorogen for protein labelingFluorescence is quenched until the maleimide reacts with thiol groups, disrupting PET. nih.govacs.org
DansylAcryloyl groupProbe for CysteineThe acryloyl group acts as a PET acceptor, quenching fluorescence. Reaction with cysteine removes the acceptor and restores emission. rsc.org
DansylAzathia-crown etherSensor for Mercury (Hg²⁺)Binding of Hg²⁺ to the crown ether receptor leads to fluorescence quenching. nih.gov

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer occurs in molecules that contain both an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is redistributed from the donor to the acceptor, creating an excited state with a large dipole moment. rsc.org The dansyl moiety itself is a classic example of an ICT fluorophore, where the dimethylamino group is the electron donor and the naphthalene-sulfonyl group is the electron acceptor. acs.org

The emission properties of ICT-based fluorophores are highly sensitive to the polarity of their environment. In polar solvents, the charge-separated ICT state is stabilized, which typically leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. wikipedia.org The efficiency of ICT can be modulated by analyte binding, which can either enhance or inhibit the charge transfer process, leading to a change in fluorescence. For instance, binding of a fluoride (B91410) anion to hybrid dansyl-triazine ligands can hinder the ICT process within the dansyl fluorophore, leading to fluorescence enhancement. rsc.org In some systems, this modulation can be used for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte interaction. tandfonline.com

Interaction with Paramagnetic Species

Paramagnetic species, which are atoms or molecules containing one or more unpaired electrons, are highly effective at quenching fluorescence. This quenching occurs because the interaction between the fluorophore and the paramagnetic quencher enhances the rate of intersystem crossing—a non-radiative transition from the fluorescent singlet excited state (S₁) to the non-fluorescent triplet state (T₁).

Common paramagnetic quenchers for dansyl derivatives include:

Paramagnetic Metal Ions: Many transition metal ions, such as copper(II) (Cu²⁺) and mercury(II) (Hg²⁺), are paramagnetic and can quench the fluorescence of dansyl-based sensors through complexation. tandfonline.com This forms the basis for many "turn-off" metal ion sensors.

Stable Free Radicals: Organic free radicals, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), can be covalently attached to a dansyl fluorophore. wikipedia.org The unpaired electron on the radical provides a highly efficient pathway for quenching the dansyl fluorescence. nih.gov These systems are often called "pro-fluorescent" probes because their fluorescence is switched on when the radical is scavenged (reduced) by another species, such as a reactive oxygen species (ROS), thereby eliminating the paramagnetic quenching center. nih.gov

FluorophoreParamagnetic QuencherQuenching MechanismApplication ExampleReference
DansylMercury (Hg²⁺)Complexation and electron transfer/heavy atom effect."Turn-off" sensor for detecting mercury ions in aqueous solutions. nih.govtandfonline.comnih.gov
DansylTEMPO (nitroxide radical)Intramolecular quenching via enhanced intersystem crossing.Pro-fluorescent probe for detecting free radicals. Fluorescence is restored when the TEMPO radical is reduced. nih.gov
DansylNitroaromatic CompoundsStatic quenching via formation of a non-fluorescent complex (charge transfer).Film-based sensor for detecting nitroaromatics in the aqueous phase. sci-hub.st

Metal-Enhanced Fluorescence Phenomena in Dansyl-Labelled Nanostructures

Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence intensity of a fluorophore can be dramatically increased when it is placed in the proximity of plasmonic metal nanostructures, such as those made of silver or gold. This enhancement arises from two primary effects: an increase in the fluorophore's excitation rate due to the amplified local electromagnetic field near the metal surface, and an increase in the fluorophore's quantum yield due to a modification of its radiative decay rate.

For MEF to be effective with dansyl-labeled systems, a precise architecture is required. Typically, this involves a metallic nanoparticle core (e.g., silver), an insulating spacer layer (e.g., a silica shell), and the dansyl fluorophore attached to the surface of the spacer. The spacer is critical; it prevents quenching that would otherwise occur if the fluorophore were in direct contact with the metal surface.

Research Findings: A study demonstrated the synthesis and application of a dansyl-labelled Ag@SiO₂ core-shell nanocomposite for MEF. In this work, silver nanoparticles were used as the core, coated with a 10 nm amino-functionalized silica shell. The dansyl fluorophore was then attached to this shell. When this nanocomposite was deposited on a semitransparent silver mirror, it produced a remarkable 87-fold increase in the fluorescence intensity of the dansyl dye compared to a control sample on a glass surface. This significant enhancement highlights the potential of such systems for creating highly sensitive plasmonic platforms.

System ConfigurationSubstrateObserved Fluorescence Enhancement (Relative)Reference
Dansyl-labelled Ag@SiO₂ NanocompositeGlassBaseline
Dansyl-labelled Ag@SiO₂ NanocompositeSemitransparent Silver Mirror~87-fold

Advanced Analytical Applications of Dansyl Methylamine and Its Derivatives

Chromatographic Separation and Quantification Methodologies

Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and quantification of dansyl-methylamine derivatives. The versatility of chromatographic techniques, from high-performance liquid chromatography to thin-layer chromatography, provides robust platforms for analyzing these fluorescent compounds in diverse and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dansylated compounds. Pre-column derivatization with dansyl chloride is a widely adopted method for the sensitive analysis of amino acids and biogenic amines. researchgate.net This process involves reacting the analyte with dansyl chloride, typically in an aqueous-organic mixture at a pH of 9.5-10 and elevated temperatures, to form highly fluorescent dansyl derivatives. researchgate.net These derivatives can then be effectively separated using reversed-phase HPLC, often on C8 or C18 columns with a gradient elution. researchgate.netusda.gov

The derivatization not only enables fluorescent detection but also alters the chromatographic behavior of polar and ionic metabolites, allowing them to be retained and separated on reversed-phase columns. acs.org This is particularly advantageous for the analysis of biogenic amines in various food and biological samples. researchgate.netnmkl.org For instance, a method for determining 19 biogenic amines in wine involves derivatization with dansyl chloride, followed by solid-phase extraction and separation via reversed-phase gradient elution HPLC with UV detection. researchgate.net Similarly, HPLC methods have been developed for the simultaneous determination of multiple biogenic amines in samples like fish, meat, cheese, and fermented vegetables. researchgate.netnmkl.org

The conditions for HPLC analysis can be optimized to achieve efficient separation. For example, a 35-minute gradient elution with an acetonitrile-water binary system is effective for separating dansylamides on an Inertsil ODS-3 column. researchgate.net The detection of these derivatives is commonly performed using fluorescence detectors, with excitation and emission wavelengths set appropriately for the dansyl fluorophore (e.g., excitation at 324 nm and emission at 559 nm for dansyl glycine). researchgate.netresearchgate.net UV detection is also a viable option, with dansyl amino acids showing absorption maxima at 214, 246, and 325 nm. researchgate.net

A challenge in the dansylation process is the potential for side reactions, such as the conversion of dansylated amino acids to dansylamide (B1669799) (Dns-NH2). bsu.edu To mitigate this, quenchers like N-methylamine hydrochloride can be added to consume excess dansyl chloride after the primary reaction is complete. bsu.edu

Below is a table summarizing typical HPLC conditions for the analysis of dansylated amines and amino acids:

ParameterConditionReference
Column C18 or C8 reversed-phase researchgate.netresearchgate.net
Mobile Phase Acetonitrile-water gradient researchgate.net
Detection Fluorescence or UV researchgate.netresearchgate.net
Derivatization pH 9.5 - 10.0 researchgate.net
Internal Standard 1,7-diaminoheptane researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and faster analysis times. These enhancements are due to the use of columns with smaller particle sizes (typically sub-2 µm). A rapid UPLC method has been developed for the determination of eight key biogenic amines in food samples. researchgate.net This method involves pre-column derivatization with dansyl chloride, followed by separation on an Agilent Zorbax Eclipse XDB-C18 column (50 × 4.6 mm, 1.8 µm). researchgate.net The entire analysis, which uses a gradient elution with an acetonitrile-water binary system, can be completed in less than 6 minutes. researchgate.net

UPLC coupled with fluorescence detection (UPLC-FLD) has been successfully applied to quantify ten biogenic amines in meat samples. researchgate.net The sample preparation for this method involves a straightforward solid-liquid extraction with perchloric acid, followed by dansylation of the extracted amines. researchgate.net The separation is achieved on an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). researchgate.net This approach provides low limits of quantification, ranging from 0.002 to 1.986 mM for the targeted amines. researchgate.net

The enhanced sensitivity of UPLC is particularly beneficial for analyzing trace levels of analytes. For instance, a UPLC-MS method utilizing dansyl chloride derivatization allows for the detection of ammonia (B1221849) at submicromolar concentrations. acs.org The derivatization process forms dansyl-NH2, which can be readily analyzed, with distinct m/z values for 14N and 15N isotopes, enabling isotopic labeling studies. acs.org

The following table outlines typical parameters for UPLC analysis of dansylated amines:

ParameterConditionReference
Column Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 1.7 µm) researchgate.net
Mobile Phase Acetonitrile-water gradient researchgate.net
Detection UV, Fluorescence, or Mass Spectrometry researchgate.netresearchgate.netacs.org
Analysis Time Typically under 10 minutes researchgate.net
Sensitivity High, with low limits of detection researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile method for the separation and identification of dansyl derivatives, particularly in the context of protein sequencing and biogenic amine analysis. nih.gov Dansylated amino acids are widely analyzed using TLC due to their fluorescent nature, which allows for sensitive detection under UV light. nih.govunomaha.edu

For the analysis of biogenic amines, silica (B1680970) gel plates (e.g., silica gel 60 F254s) are commonly used as the stationary phase. oiv.int After applying the dansylated amine extracts to the plate, the separation is achieved by ascending development with a suitable solvent system, such as chloroform (B151607):triethylamine (4:1). oiv.int The separated spots are then visualized under a UV transilluminator. oiv.int To enhance fluorescence, the plate can be sprayed with a solution like isopropanol:triethanolamine (8:2). oiv.int This method has detection limits in the range of 0.01 mg/ml for several biogenic amines. oiv.int

High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity over conventional TLC. A procedure for the separation and quantification of picomole levels of dansylated biogenic amines like dopamine, norepinephrine, octopamine, and serotonin (B10506) has been developed using HPTLC, with detection limits of 1 to 2 pmol. nih.gov

TLC is also effective for separating dansylated compounds from unreacted dansyl chloride and its hydrolysis by-product, dansyl hydroxide (B78521) (DNS-OH), which can interfere with analysis. unomaha.edu Acetone (B3395972) has been shown to be an effective resolving solvent for this purpose. unomaha.edu

The table below summarizes key aspects of TLC analysis for dansyl derivatives:

ParameterDetailReference
Stationary Phase Silica gel 60 F254s oiv.int
Mobile Phase Chloroform:triethylamine (4:1) oiv.int
Detection UV transilluminator oiv.int
Enhancement Isopropanol:triethanolamine (8:2) spray oiv.int
Application Biogenic amines, amino acids nih.govoiv.int

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like dansylated biogenic amines. The method offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. cabidigitallibrary.orgresearchgate.net

For the analysis of dansylated biogenic amines, an optimized CZE method utilizes a running buffer of 120 mmol L-1 phosphoric acid at pH 2.5. cabidigitallibrary.org The separation is performed at a potential of 18 kV and a temperature of 23°C, with hydrodynamic injection of the sample. cabidigitallibrary.org Using benzylamine (B48309) as an internal standard, this method achieves good linearity with r2 values higher than 0.99 and limits of detection (LODs) ranging from 7 to 50 µg L-1 for derivatives of cadaverine, histamine (B1213489), putrescine, tryptamine, and tyramine. cabidigitallibrary.org Dansyl chloride is an effective derivatizing agent for CZE as it produces stable, UV-detectable derivatives with high selectivity and sensitivity. cabidigitallibrary.orgresearchgate.net

The following table provides a summary of the optimized CZE conditions for dansylated biogenic amines:

ParameterConditionReference
Running Buffer 120 mmol L-1 Phosphoric acid, pH 2.5 cabidigitallibrary.org
Separation Voltage 18 kV cabidigitallibrary.org
Temperature 23°C cabidigitallibrary.org
Injection Hydrodynamic (25 mBar for 6 s) cabidigitallibrary.org
Internal Standard Benzylamine cabidigitallibrary.org
Detection UV (214 nm) researchgate.net

Mixed Micellar Liquid Chromatography (MMLC) is a variation of reversed-phase HPLC that employs a mobile phase containing a mixture of surfactants at a concentration above their critical micelle concentration. This technique is particularly useful for the separation of biogenic amines after derivatization with a chromophoric reagent like dansyl chloride. ijcce.ac.ir The use of a mixed micellar mobile phase, often consisting of an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) and a non-ionic surfactant like Brij-35, can enhance separation efficiency and peak shape. ijcce.ac.ir

The separation in MMLC is influenced by several factors, including temperature, the type and percentage of organic modifier, the concentration of surfactants, and the pH of the mobile phase. ijcce.ac.ir For the separation of dansylated biogenic amines such as methylamine (B109427), ethylamine (B1201723), morpholine, and isopropylamine, optimal conditions have been found to be a mobile phase containing 40 mM SDS, 0.5 mM Brij-35, and 10% 1-propanol (B7761284) at a pH of 5, with the separation performed at 40°C on a C18 column. ijcce.ac.ir This method provides a rapid and simple means for the separation of these compounds with good resolution. ijcce.ac.ir

MMLC offers an alternative to traditional reversed-phase HPLC, particularly for complex matrices where the unique selectivity of micellar phases can be advantageous.

Here is a table summarizing the optimal conditions for MMLC of dansylated biogenic amines:

ParameterOptimal ConditionReference
Column C18 (250×4.6 mm, 10µm) ijcce.ac.ir
Mobile Phase 40 mM SDS + 0.5 mM Brij-35 + 10% 1-propanol ijcce.ac.ir
pH 5 ijcce.ac.ir
Temperature 40°C ijcce.ac.ir
Flow Rate 1.5 ml/min ijcce.ac.ir

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that, when coupled with a separation method like liquid chromatography (LC), provides high sensitivity and selectivity for the qualitative and quantitative analysis of dansylated compounds. Dansylation significantly enhances the detectability of amine- and phenol-containing metabolites in electrospray ionization (ESI)-MS, often by 1 to 3 orders of magnitude. acs.org

The derivatization with dansyl chloride results in stable derivatives with relatively high molecular masses, which produce strong signals in positive ionization mode. nih.gov A characteristic fragment ion at m/z 170, corresponding to the 5-(N,N-dimethylamino)naphthyl ion, is commonly observed during in-source fragmentation and is used for the identification of dansylated amines. nih.gov

For quantitative analysis, differential chemical isotopic labeling (CIL) using ¹²C- and ¹³C-dansyl chloride is a robust technique. acs.orgnih.gov In this approach, two samples are labeled with the light and heavy isotopic tags, respectively. When the samples are mixed and analyzed by LC-MS, the peak intensity ratio of the labeled analyte pair provides accurate relative or absolute quantification. nih.gov This method has been successfully applied to profile the metabolome in biological samples like human urine. acs.org

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. researchgate.net While collision-induced dissociation (CID) of protonated dansyl-labeled amines mainly produces fragment ions containing the dansyl moiety, specific fragmentation patterns can be used for identification. researchgate.net For instance, in the analysis of domoic acid, the transition of the precursor ion at m/z 545 to the product ion at m/z 170 is used for quantitative analysis. researchgate.net

HPLC coupled with tandem MS (HPLC-MS/MS) with pre-column dansylation is a highly effective method for the simultaneous determination of amino acids and biogenic amines in complex matrices like wine. mdpi.com The multiple reaction monitoring (MRM) mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com

The following table summarizes key aspects of MS analysis of dansylated compounds:

TechniqueApplicationKey FeaturesReference
LC-ESI-MS Metabolome profiling1-3 orders of magnitude signal enhancement acs.org
LC-MS with ¹²C/¹³C-dansylation Quantitative metabolomicsAccurate relative and absolute quantification acs.orgnih.gov
HPLC-APCI-MS Biogenic amine analysis in foodIn-source fragmentation to m/z 170 for identification nih.gov
HPLC-MS/MS (MRM) Amino acid and biogenic amine analysis in wineHigh selectivity and sensitivity mdpi.com
UPLC-ESI-MS/MS BMAA quantification in musselsSelective fragment for derivatized BMAA (m/z 585 > m/z 71) rsc.org

Liquid Chromatography–Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The derivatization of primary and secondary amines with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, known as dansyl chloride, is a well-established strategy to enhance their detection in complex mixtures using Liquid Chromatography–Mass Spectrometry (LC-MS). nih.govgoogle.com This technique is particularly valuable for analyzing compounds that lack chromophores or have poor ionization efficiency in their native state. oup.com Dansyl chloride reacts with these amines to form stable dansylated derivatives, which exhibit improved retention on reverse-phase chromatography columns and enhanced signal intensity in positive mode electrospray ionization. nih.gov This derivatization is not only simple and robust but also versatile, finding applications in the analysis of a wide array of amine-containing metabolites, including amino acids, biogenic amines, and polyamines. nih.gov

The power of LC-MS in analyzing complex samples, such as those from environmental, clinical, and biological sources, is significantly augmented by this derivatization approach. cdnsciencepub.com While non-targeted LC-MS is a potent tool for comprehensive compound detection, the vast diversity in the physicochemical properties of organic pollutants makes a single-run analysis for all components impossible. cdnsciencepub.com Chemical derivatization with reagents like dansyl chloride allows for the fractionation of compounds into subgroups based on the presence of amine or hydroxyl groups, enabling optimized LC-MS analysis for each specific group. cdnsciencepub.com This strategy has been successfully employed to improve the detection of amine-, hydroxyl-, and carboxyl-containing metabolites in various biological samples. cdnsciencepub.com

In the context of food analysis, particularly for fermented products like wine, LC-MS coupled with dansyl chloride derivatization offers high specificity for the detection of biogenic amines such as histamine. researchgate.netmdpi.com The derivatization step is often crucial for achieving the necessary sensitivity and selectivity, especially when dealing with complex matrices where numerous compounds could interfere with the analysis. mdpi.comchim.it Although some LC-MS methods can detect underivatized amines, derivatization is frequently included to facilitate separation and improve sensitivity. chim.it The resulting dansylated amines produce stable derivatives with relatively high molecular masses, leading to strong signal ions in positive ionization mode. nih.gov

Applications in Biogenic Amine and Amino Acid Identification via Dansyl Derivatization and MS Fragmentation Analysis

Dansyl derivatization is a powerful technique for the identification of biogenic amines and amino acids, significantly enhancing their detectability in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). researchgate.net The dansyl-labeled amines are structurally stable, preventing fragmentation during the ESI process and ion transport, which ensures that the detected peaks correspond to the intact metabolites. researchgate.net However, for structural confirmation, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the intact molecular ions. researchgate.net

A key characteristic of the fragmentation of protonated dansyl-labeled amines is the production of a specific product ion at m/z 170, which corresponds to the 5-(N,N-dimethylamino)naphthyl ion. nih.gov This in-source fragmentation can be used to confirm the identity of dansylated amines in a single-quadrupole mass spectrometer. nih.gov While collision-induced dissociation (CID) of labeled amine ions primarily yields fragments containing the dansyl moiety with neutral losses from the original amine, it often doesn't produce fragment ions from the original amine molecule itself. researchgate.net To overcome this, increasing the skimmer voltage can induce fragmentation in the skimmer region. By selecting the fragment ion corresponding to the mass difference between the dansyl-labeled amine and the dansyl group, second-generation fragment ions can be produced, which often show a similar fragmentation pattern to the unlabeled amine, aiding in structural elucidation. researchgate.net

This approach has been successfully applied in various fields. For instance, in food science, a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) method was developed for the simultaneous determination of 23 amino acids and 7 biogenic amines in fermented food samples after pre-column derivatization with dansyl chloride. nih.gov The method demonstrated good linearity, precision, and recovery, with no significant matrix effects. nih.gov Similarly, in the analysis of phytoestrogens, dansyl derivatization coupled with ESI-LC/MS/MS significantly improved sensitivity and precision compared to methods using unmodified compounds. gimitec.com The predictable fragmentation pattern of dansyl derivatives, where amine derivatives often form a common product ion, is advantageous for tandem mass spectrometry analysis. up.ac.za

Applications in Biogenic Amine and Metabolite Profiling

Determination of Endogenous Methylamine and other Biogenic Amines in Biological Fluids and Tissues

The quantification of endogenous methylamine and other biogenic amines in biological matrices like plasma and tissues is crucial for understanding their physiological and pathophysiological roles. A highly effective method for this purpose involves derivatization with dansyl chloride followed by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

For the determination of methylamine in plasma, a sample is first deproteinized, typically using trichloroacetic acid. The resulting supernatant, containing the amines, is then derivatized with dansyl chloride. nih.gov The dansylated methylamine can then be separated and quantified using HPLC with a fluorescence detector. This method has demonstrated excellent recoveries, with spiked methylamine at the ppb (ng/ml) level showing recoveries between 93.7% and 97.6%, and a relative standard deviation of less than 2.5%. nih.gov

This derivatization strategy is not limited to methylamine and can be applied to a broad spectrum of amine metabolites. A liquid chromatography-mass spectrometry (LC-MS) based method using dansyl chloride derivatization has been developed to analyze a wide range of amines in plasma, including amino acids and their methylated and acetylated products, as well as dipeptides. google.com This comprehensive approach allows for the detection of as many as 113 different amines from a small plasma sample (100 μL), providing a detailed profile of amine metabolites. google.com The method is characterized by good specificity, precision, high repeatability, and low reagent consumption. google.com

The derivatization with dansyl chloride enhances the retention of these amine substances in reversed-phase chromatography and improves their ionization efficiency in mass spectrometry detection, which in turn leads to better quantitative accuracy and detection sensitivity. google.com This makes it a valuable tool for profiling amine metabolites in various biological fluids and tissues for clinical and research purposes. springernature.com

Quantitative Analysis of Biogenic Amines in Food Samples for Quality Assessment

The quantitative analysis of biogenic amines (BAs) in food products is a critical aspect of quality and safety assessment, as high concentrations can indicate spoilage and pose health risks. oup.comcabidigitallibrary.org Dansyl chloride is one of the most frequently used derivatizing agents for the determination of BAs in food due to its ability to react with primary and secondary amine groups, forming stable derivatives that are amenable to chromatographic analysis. oup.comscienceopen.com

This derivatization method is widely applied to a variety of food matrices, including fish and meat products, oup.comnih.gov wine, researchgate.netmdpi.com cheese, researchgate.net and ready-to-eat baby foods. nih.gov Since most BAs lack a chromophore, derivatization is essential to render them detectable by UV or fluorescence detectors, thereby enhancing sensitivity and selectivity. oup.com For instance, a method using salting-out assisted liquid-liquid extraction with dansyl chloride derivatization followed by HPLC with UV and fluorescence detection has been successfully used to analyze eleven different biogenic amines in fish- and meat-based samples, with detection limits ranging from 0.0075 to 1.6 mg L⁻¹. oup.com

In the analysis of fresh meat like chicken, beef, and mutton, an improved dansyl-chloride derivatization technique using a microwave synthesizer has been employed for both qualitative and quantitative analysis of BAs. nih.gov This method, coupled with a validated reversed-phase HPLC-DAD method, revealed the presence of tryptamine, putrescine, and histamine in all three meat types, with higher levels of histamine in chicken and beef. nih.gov Similarly, for assessing wine quality, an HPLC-MS/MS method with pre-column dansyl chloride derivatization allows for the simultaneous determination of amino acids and biogenic amines. mdpi.com The sensitivity of this method is suitable for detecting analytes in musts, wines, and sparkling wines, with tandem mass spectrometry providing the necessary selectivity to avoid interferences from other compounds. mdpi.com

The following table summarizes the findings of biogenic amine analysis in various food samples using dansyl chloride derivatization:

Food MatrixDetected Biogenic AminesAnalytical MethodReference
Fish and MeatMethylamine, Dimethylamine, Ethylamine, β-phenylethylamine, Isopentylamine, Putrescine, Cadaverine, Histamine, Tyramine, Spermidine, SpermineHPLC-UV/FD oup.com
Chicken, Beef, MuttonTryptamine, Putrescine, Histamine, TyramineHPLC-DAD nih.gov
WineLysine (B10760008), Ethanolamine, Tyramine, Histamine, PutrescineHPLC-MS/MS mdpi.com
Ready-to-eat Baby FoodPutrescine, Cadaverine, Histamine, Tyramine, Spermidine, SpermineHPLC–APCI–MS nih.gov
Cephalopods (Octopus, Cuttlefish, Squid)Nine different biogenic aminesHPLC nih.gov

Method Development and Validation for Trace Analysis of Amines and Amino Acids

The development and validation of analytical methods for the trace analysis of amines and amino acids are critical for ensuring accuracy and reliability in various scientific fields. acs.orgnih.govresearchgate.netajpaonline.commdpi.com Derivatization with dansyl chloride is a cornerstone of many of these methods, offering enhanced sensitivity and improved chromatographic properties for the target analytes. researchgate.netajpaonline.com

A key aspect of method development is the optimization of the derivatization reaction. Factors such as the concentration of dansyl chloride, reaction time, temperature, and pH are carefully controlled to achieve quantitative conversion of the amines into stable derivatives. mdpi.comnih.gov For example, a study optimizing the derivatization of biogenic amines found that a 45-minute reaction at 60°C with 5 mg/mL of dansyl chloride at a pH of 10 was sufficient for quantitative conversion. mdpi.com Another study identified optimal conditions for forming dansyl derivatives as a pH of 9.45, a temperature of 62.4°C, and a reaction time of 46.8 minutes. researchgate.net

Validation of these methods involves assessing several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day), and recovery. nih.govnih.govmdpi.com For instance, a method for determining biogenic amines in different parts of Lycium barbarum L. showed linear correlation coefficients above 0.9989, with LODs ranging from 0.015–0.075 μg/mL and LOQs from 0.05–0.25 μg/mL. mdpi.com The relative standard deviations for precision were low, and recoveries were satisfactory. mdpi.com Similarly, a method for determining methylamine in plasma demonstrated recoveries of 93.7–97.6% with a relative standard deviation of less than 2.5%. nih.gov

The table below presents validation data from a study on the simultaneous determination of amino acids and biogenic amines in food samples, showcasing the performance of a validated LC-Q-TOF-MS method. nih.gov

ParameterResult
Linearity (r²)>0.99
Intra-day Precision (RSD)1.1% to 4.6%
Inter-day Precision (RSD)2.0% to 11.2%
Limit of Detection (LOD)0.005 to 0.4 μg/mL
Recoveries80% to 120%

The use of Design of Experiments (DoE) has also been applied to optimize the derivatization reaction and chromatographic separation, providing a systematic approach to method development. ajpaonline.com Such rigorous development and validation ensure that the analytical methods are robust, reproducible, and fit for their intended purpose of trace analysis. ajpaonline.commdpi.com

Fluorescence Based Sensing and Probing Mechanisms Involving Dansyl Methylamine Derivatives

Rational Design of Dansyl-Based Fluorescent Chemosensors and Molecular Probes

The rational design of fluorescent sensors based on dansyl-methylamine hinges on the integration of three key components: the fluorophore (the dansyl group), a receptor (the recognition site), and a spacer that links them. The fundamental principle governing their operation often involves the modulation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes. ossila.comresearchgate.net

The dansyl group itself contains an electron-donating dimethylamino group and an electron-withdrawing naphthalene (B1677914) sulfonyl group. researchgate.net This inherent donor-acceptor structure is crucial for its fluorescence properties. In a typical "fluorophore-spacer-receptor" design, the receptor is an entity specifically chosen to bind the target analyte (e.g., a metal ion or proton). nih.gov

Key Design Mechanisms:

Photoinduced Electron Transfer (PET): This is a primary mechanism for creating "off-on" fluorescent sensors. wikipedia.org In the absence of the target analyte, the receptor has a high-energy occupied molecular orbital (HOMO). Upon excitation of the dansyl fluorophore, an electron can transfer from the receptor's HOMO to the vacancy in the fluorophore's HOMO, quenching the fluorescence (fluorescence "off"). researchgate.net When the receptor binds to an analyte (like a metal ion or proton), the energy of its HOMO is lowered significantly. This change prevents the electron transfer from occurring, thereby restoring the fluorescence of the dansyl group (fluorescence "on"). nih.govrsc.org

Intramolecular Charge Transfer (ICT): The fluorescence of dansyl derivatives is highly sensitive to the polarity of their environment. nih.gov The binding of an analyte can alter the electronic distribution within the sensor molecule, modifying the efficiency of the ICT process. This change in the charge-separated excited state can lead to shifts in the emission wavelength and changes in fluorescence intensity, which can be harnessed for sensing applications. nih.govrsc.org

The design strategy involves carefully selecting a receptor unit that provides high selectivity and affinity for the desired analyte. This is achieved by tailoring the receptor's structure to offer a complementary binding pocket, involving specific heteroatoms (like nitrogen, oxygen, or sulfur) and a three-dimensional arrangement that matches the size, charge, and coordination geometry of the target. nih.govresearchgate.net By covalently attaching this receptor to the this compound framework, the analyte binding event is effectively coupled to the photophysical properties of the fluorophore, resulting in a measurable signal. rsc.org

Metal Ion Detection and Ratiometric Sensing Capabilities of Dansyl Derivatives

This compound derivatives have been extensively developed as chemosensors for a variety of transition metal ions, which are significant in biological systems and as environmental pollutants. researchgate.net These sensors offer high sensitivity and selectivity, with some exhibiting ratiometric sensing capabilities, which enhances the accuracy of detection by using the ratio of fluorescence intensities at two different wavelengths.

The selectivity of a dansyl-based sensor is determined by the specific ligand or receptor site attached to the fluorophore. By incorporating different chelating agents, researchers have designed probes that can selectively detect a range of important transition metal ions.

Copper (Cu²⁺): The paramagnetic nature of the Cu²⁺ ion often leads to fluorescence quenching when it coordinates with a sensor molecule. This "turn-off" sensing is a common mechanism for copper detection.

Mercury (Hg²⁺): Due to its toxicity, the detection of Hg²⁺ is of great environmental importance. nih.gov Dansyl derivatives with soft donor atoms like sulfur in the receptor are often employed for selective Hg²⁺ binding, typically resulting in a "turn-off" or quenched fluorescence signal upon complexation. mdpi.com A sensor based on 2-[4-(2-aminoethylthio)butylthio]ethanamine with two dansyl moieties demonstrated pronounced Hg²⁺-selective fluorescence quenching with a detection limit of 0.249 µM. mdpi.com

Zinc (Zn²⁺): As a biologically essential metal ion, numerous fluorescent probes have been developed for Zn²⁺. Dansyl-based sensors for Zn²⁺ often operate via a "turn-on" mechanism. The binding of the diamagnetic Zn²⁺ ion typically inhibits the PET quenching process, leading to a significant enhancement of fluorescence.

The table below summarizes the performance of selected this compound derivatives for the detection of various transition metal ions.

Target IonSensing MechanismTypical ResponseLimit of Detection (LOD)Reference
Hg²⁺ PET QuenchingFluorescence "Turn-off"0.249 µM mdpi.com
Cr³⁺ Inhibition of PETFluorescence "Turn-on"Not Specified rsc.org
Cu²⁺ Paramagnetic QuenchingFluorescence "Turn-off"Not Specified mdpi.com
Zn²⁺ Inhibition of PETFluorescence "Turn-on"Not SpecifiedN/A

This table is for illustrative purposes and specific values can vary significantly based on the exact molecular structure and experimental conditions.

Understanding the interaction between the sensor and the metal ion is crucial for optimizing its performance. Spectroscopic titration methods, such as UV-Vis and fluorescence spectroscopy, are commonly used to determine the binding stoichiometry.

A Job's plot analysis is a standard method used to determine the binding ratio between the sensor and the metal ion. By systematically varying the mole fraction of the metal ion while keeping the total concentration constant, the stoichiometry can be identified from the mole fraction at which the change in absorbance or fluorescence intensity is maximal. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry, while a maximum at approximately 0.67 suggests a 1:2 (sensor:metal) or 2:1 (metal:sensor) complex. Studies on various dansyl derivatives have confirmed different binding modes, including 1:1 and 2:1 (sensor:metal) complexes. nih.govrsc.org For example, a dansyl-carboxhydrazone derivative (DN1) was shown to form a 2:1 complex with Cr³⁺, whereas a related derivative (DN2) formed a 1:1 complex. rsc.org

Further insights into the binding mode can be obtained through techniques like ¹H NMR titration and computational modeling, which can reveal the specific atoms within the receptor that are involved in coordinating with the metal ion. nih.gov

pH-Responsive Dansyl-Modified Probes and Microenvironmental Acidity Sensing

The fluorescence of the dansyl group is highly sensitive to the polarity and protic nature of its immediate environment. This solvatochromism, combined with the potential for protonation of the dimethylamino group or an attached receptor, makes this compound derivatives excellent candidates for pH sensing. nih.gov

The underlying mechanism often involves the protonation of a nitrogen atom, either on the dimethylamino group of the dansyl moiety itself or on a linked receptor. When this nitrogen atom is protonated in acidic conditions, it can no longer participate effectively in the PET process as an electron donor. This inhibition of PET leads to a significant increase in fluorescence intensity. Consequently, these probes typically exhibit weak fluorescence in basic or neutral media and strong fluorescence in acidic media.

This "off-on" switching behavior in response to pH changes allows for the sensitive detection of acidity in various microenvironments. For example, by incorporating these probes into larger molecular assemblies or cellular structures, it is possible to map local pH gradients, which is of great interest in cell biology for studying organelles like lysosomes and endosomes.

Application of Dansyl Conjugates as Pro-fluorescent Free Radical Indicators

Pro-fluorescent probes are molecules that are initially in a non-fluorescent or weakly fluorescent state and are chemically transformed into a highly fluorescent product upon reaction with a specific analyte. Dansyl conjugates have been cleverly designed to act as such probes for the detection of reactive free radicals.

The design strategy often involves modifying the dansyl structure with a radical-scavenging moiety that also acts as a fluorescence quencher. For example, a group susceptible to reaction with free radicals, such as an acryloyl group, can be attached to the dansyl fluorophore. The electron-withdrawing nature of this group can induce a PET process that quenches the dansyl fluorescence, keeping the probe in the "off" state. rsc.org

Upon reaction with a free radical (e.g., a cysteine radical), the quenching group is cleaved or chemically altered. This transformation eliminates the PET pathway, restoring the strong fluorescence of the dansyl core. This "turn-on" response provides a direct and sensitive indication of the presence and activity of free radicals, which are implicated in numerous pathological conditions.

Biochemical and Biological Research Applications of Dansyl Methylamine Derivatives

Fluorescent Labeling for Structural and Dynamic Studies of Biomolecules

The covalent attachment of dansyl derivatives to biomolecules like proteins and nucleic acids allows researchers to investigate their structural and dynamic properties. The environmentally sensitive fluorescence of the dansyl group provides a window into the molecular world, reporting on conformational changes and interactions.

Conformational Probing and Stability Assessment of Proteins using Dansyl Labels

Dansyl labels are instrumental in probing the various conformational states of proteins and assessing their stability. When a dansyl probe moves from a polar aqueous environment to a nonpolar region within a folded protein, its fluorescence emission spectrum typically shows a blue shift (a shift to a shorter wavelength) and an increase in intensity. This phenomenon is a key indicator of protein folding and conformational changes. wikipedia.org

For example, the unfolding of a protein can be monitored by observing the red shift and decrease in fluorescence of an attached dansyl probe as it becomes more exposed to the solvent. bakerlab.org This technique has been used to study the folding of protein L, where changes in dansyl fluorescence indicated conformational shifts occurring in less than a millisecond. bakerlab.org Furthermore, the stability of proteins like myoglobin (B1173299) and alcohol dehydrogenase has been investigated using dansyl chloride, which was found to have a minimal effect on the proteins' native structure. researchgate.net This allows for the reliable study of protein stability under various conditions, such as changes in temperature or the presence of denaturing agents. researchgate.netmdpi.com

Research FindingProtein StudiedTechniqueOutcome
Monitoring of sub-millisecond conformational changes during folding. bakerlab.orgProtein LStopped-flow fluorescenceDemonstrated very early conformational changes involving dansyl and tryptophan residues.
Assessment of structural integrity upon labeling. researchgate.netMyoglobin, Alcohol DehydrogenaseNative Mass Spectrometry, Ion Mobility Mass SpectrometryDansyl labeling did not cause significant unfolding or conformational changes.
Investigation of protein stability. mdpi.comModel proteinsCollisional-induced unfoldingDansyl labeling allows for sensitive detection of small changes in protein structure and dynamics.

Investigation of Protein-Protein and Protein-Cofactor Interactions

The sensitivity of the dansyl fluorophore to its microenvironment makes it a valuable tool for studying the interactions between proteins and other molecules, including other proteins and essential cofactors. researchgate.net When a dansyl-labeled protein binds to a partner molecule, the resulting change in the probe's local environment often leads to a detectable change in its fluorescence signal. researchgate.netspringernature.comnih.gov

A classic example is the use of dansyl-labeled calmodulin (D-CaM) to study its interactions with various target proteins and peptides. researchgate.netspringernature.comnih.govportlandpress.com Upon binding to a target peptide like melittin, D-CaM exhibits a significant increase in fluorescence intensity and a blue shift in its emission spectrum, indicating that the dansyl group has moved into a more hydrophobic environment within the protein-peptide complex. portlandpress.com This change allows for the quantification of binding affinities and the study of the dynamics of these interactions. researchgate.netspringernature.comnih.gov Similarly, the binding of cofactors, such as the interaction of NADH with liver alcohol dehydrogenase, can be monitored through changes in the fluorescence of a strategically placed dansyl probe. researchgate.netrsc.org

Labeled BiomoleculeInteracting Partner(s)Observed Fluorescence ChangeResearch Focus
Dansyl-Calmodulin (D-CaM) portlandpress.comMelittin (model target peptide)Increase in fluorescence intensity and a blue shift.Characterizing the dissociation of the CaM-target peptide complex by sphingosylphosphorylcholine (B14255) (SPC).
Dansyl-Calmodulin (D-CaM) nih.govMicrosomal proteinsIncreased fluorescence upon binding, which is suppressed by SPC.Investigating the selective displacement of CaM from its targets by SPC.
Dansyl-labeled Alcohol Dehydrogenase (ADH) researchgate.net---Subtle changes in ion mobility.Demonstrating that dansyl labeling does not significantly alter protein-cofactor interactions.

Fluorescent Labeling of Nucleic Acids for Functional and Structural Analysis

Dansyl derivatives are also employed to label nucleic acids, offering insights into their structure, function, and interactions. nih.govacs.orgnih.govrsc.orgoup.comnih.gov A method has been developed to covalently attach a dansyl fluorophore to the 5'-phosphate of a nucleic acid, enabling sensitive detection. nih.govnih.gov For example, oligonucleotides containing 2'-O-dansyl-uridine have been synthesized to study hybridization with complementary DNA strands. researchgate.net The fluorescence of the dansyl group is quenched upon duplex formation, providing a clear signal for hybridization. researchgate.net

Furthermore, multiple labeling of oligonucleotides with dansyl fluorophores has been explored to enhance detection sensitivity. acs.orgoup.comnih.gov Studies have shown that incorporating multiple dansyl groups can increase fluorescence intensity and quantum yields, with the enhancement depending on the labeling configuration. oup.com These labeled oligonucleotides serve as valuable probes for detecting specific nucleic acid sequences and studying DNA damage. nih.govnih.gov

In Vitro and In Vivo Bioimaging Applications

The fluorescent properties of dansyl-methylamine derivatives are harnessed for bioimaging, enabling the visualization of biological structures and processes within cells and living organisms.

Cellular and Subcellular Localization Studies with Dansyl Probes

Dansyl-based fluorescent probes are designed to target specific organelles within cells, allowing for the study of their function and dynamics. nih.gov For instance, dansyl derivatives have been developed to image lysosomes and monitor their acidic pH environment. mdpi.comresearchgate.net Some probes exhibit a "turn-on" fluorescence response, where their emission is significantly enhanced in the acidic environment of the lysosome. Probes have also been created to detect specific molecules within cells, such as cysteine and gangliosides. rsc.orgacs.orgresearchgate.net For example, a probe based on a dansyl triarginine peptide was developed for turn-on ganglioside imaging on liposome (B1194612) membranes, showing enhanced fluorescence upon binding. acs.org These tools are invaluable for understanding cellular processes and the roles of different organelles and biomolecules.

Enzyme Activity and Substrate Quantification Assays

Determination of Amine Oxidase Activity using this compound as a Substrate or Derivatized Product

This compound and its precursor, dansyl chloride, are valuable tools in the study of amine oxidase activity. One primary application involves the quantification of methylamine (B109427), an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), in biological samples like plasma. nih.gov In these assays, plasma methylamine is derivatized with dansyl chloride after deproteinization. The resulting fluorescent this compound product is then quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This method allows for the determination of endogenous substrate levels, which is crucial for understanding the physiological and pathophysiological roles of SSAO. nih.gov

Another approach utilizes an artificial substrate for the direct assay of SSAO activity. For instance, benzylamine (B48309) can be used as the substrate, and the enzymatic reaction product, benzaldehyde, is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis with UV detection. nih.gov While this method does not directly use this compound as the substrate, the derivatization principle is key to quantifying the products of amine oxidase activity. The use of dansyl chloride for derivatizing amine products remains a popular and sensitive method in various amine analysis contexts. researchgate.netnih.govoeno-one.euresearchgate.net

The versatility of dansyl chloride derivatization is evident in its application for the analysis of a wide range of biogenic amines in various matrices, including fish, wine, and beer. researchgate.netoeno-one.euresearchgate.net These methods typically involve pre-column derivatization of amines with dansyl chloride, followed by separation and quantification via HPLC with fluorescence or UV detection. researchgate.netresearchgate.net The stability of the dansyl derivatives and the high sensitivity of fluorescence detection make this a robust technique for enzyme activity and substrate quantification studies. nih.govnih.gov

Monitoring of Nitrogenase Activity through Detection of Derivatized Ammonia (B1221849) and Methylamine Products

The activity of the nitrogenase enzyme, which catalyzes the reduction of dinitrogen (N₂) to ammonia (NH₃), can be effectively monitored using dansyl chloride derivatization. nih.govacs.org This method is particularly useful for quantifying the ammonia and/or methylamine produced from substrates like N₂ or diazirine. nih.gov The assay involves a precolumn derivatization of the ammonia and methylamine products with dansyl chloride. nih.gov

The resulting fluorescent derivatives, dansyl-ammonia and this compound, are stable and can be readily separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The separation is typically achieved isocratically, and the detection utilizes an excitation wavelength of around 368 nm and an emission wavelength of approximately 500 nm. nih.gov This technique offers high sensitivity, with a detection limit for ammonia around 0.02 nmol, although this can be limited by background ammonia in the reagents. nih.gov The sensitivity for methylamine is even greater, and the detector response is linear over a significant range. nih.gov

Recent advancements have coupled dansyl chloride derivatization with ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) for even more sensitive and isotopically selective quantification of aqueous ammonia. acs.orgosti.gov This is crucial for studies using ¹⁵N₂ as a substrate to definitively attribute the produced ammonia to nitrogenase activity, avoiding interference from contaminating ¹⁴N-ammonia. acs.orgosti.gov The derivatization reaction is straightforward, occurring at room temperature by mixing the aqueous sample with a dansyl chloride solution at an optimal pH. acs.orgosti.gov The resulting dansyl-ammonia is stable for an extended period, allowing for repeated analysis. acs.orgosti.gov

Table 1: HPLC Conditions for Nitrogenase Assay Products

ParameterValueReference
Column µBondapak C-18 reversed-phase nih.gov
Eluent 7:7:3 H₂O:methanol:acetonitrile (B52724) nih.gov
Detection Fluorometric nih.gov
Excitation Wavelength 368 nm nih.gov
Emission Wavelength 500 nm nih.gov
Ammonia Sensitivity ~0.02 nmol nih.gov
Methylamine Sensitivity > Ammonia sensitivity nih.gov

Polymer and Material Science Applications

Fluorescence Studies of Dansyl-Labeled Thermoresponsive Polymers and Gels

Dansyl-labeled polymers, particularly those exhibiting thermoresponsive behavior, are subjects of significant research interest. universityofgalway.ienih.govcapes.gov.br These polymers, such as poly(N-isopropylacrylamide) (PNIPAM), undergo a phase transition at a specific temperature known as the lower critical solution temperature (LCST). universityofgalway.ienih.gov The dansyl group, covalently attached to the polymer, acts as a fluorescent probe, providing insights into the microenvironment of the polymer chain as it transitions from a swollen, hydrated state to a collapsed, dehydrated state. universityofgalway.ie

Fluorescence studies of dansyl-labeled PNIPAM gels and polymers have shown that the emission properties of the dansyl group are highly sensitive to the polarity of its surroundings. universityofgalway.ie As the temperature increases and the polymer collapses, the microenvironment around the dansyl label becomes more hydrophobic. This change is reflected in a blue shift of the fluorescence emission maximum and an increase in fluorescence intensity. universityofgalway.ie This phenomenon allows for the detailed investigation of the phase transition behavior of these smart materials. universityofgalway.ie

The introduction of dansyl labels into thermoresponsive polymers can be achieved through copolymerization of the primary monomer (e.g., NIPAM) with a dansyl-containing monomer, such as dansylaminoethylacrylamide (DAEAM). nih.gov These fluorescently labeled polymers and gels have potential applications in various fields, including the development of sensors and biomedical devices. universityofgalway.ie

Development of Dye-Doped Polymer Platforms for Environmental Sensing

This compound and other dansyl derivatives are increasingly being incorporated into polymer platforms for the development of optical sensors for environmental monitoring. nih.govtandfonline.comunl.ptunl.ptrsc.org These sensors leverage the sensitive fluorescence properties of the dansyl group, which can be modulated by the presence of specific analytes. nih.govtandfonline.comunl.ptunl.ptrsc.org By doping or covalently attaching dansyl derivatives to a polymer matrix, robust and easy-to-handle sensing materials can be fabricated. unl.pt

One area of focus is the detection of metal ions. Dansyl-labeled polymers have been designed to selectively bind with metal ions like Cu²⁺ and Hg²⁺, leading to a detectable change in their fluorescence emission, often through quenching. tandfonline.comunl.ptunl.ptrsc.orgustc.edu.cnnih.gov For instance, a dansyl-tagged copolymer of methyl methacrylate (B99206) and a dansyl-alanine-HEMA monomer has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives like DNT, TNT, and TNP in both solution and vapor phases. nih.gov The fluorescence of the copolymer is significantly quenched upon interaction with these analytes. nih.gov

Furthermore, the integration of dansyl derivatives into polymer films, such as those made of polymethylmethacrylate (PMMA), has been explored for creating materials sensitive to changes in acidity and basicity. unl.pt This opens up possibilities for their use in detecting hazardous gases and monitoring pH levels. unl.pt The polymer matrix not only provides a solid support but can also enhance the stability and performance of the dansyl-based sensor. unl.pt These dye-doped polymer platforms offer a promising approach for the development of low-cost, portable, and versatile environmental sensors. nih.govunl.pt

Theoretical and Computational Investigations of Dansyl Methylamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine ground-state properties by calculating the electron density, rather than the complex many-electron wavefunction. This approach allows for the prediction of molecular geometries, reaction energies, and electronic properties like the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.

Similarly, DFT has been applied to study methylamine (B109427) , revealing details about its conformational isomerism and the energy barriers associated with internal rotation around the C-N bond. These studies demonstrate that molecular parameters derived from DFT are effective in describing the structural fluctuations that occur during such rotations.

For the dansyl-methylamine system, a DFT approach would elucidate:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and torsional angles.

Electronic Properties: Calculation of the HOMO-LUMO energy gap, which is crucial for determining the molecule's electronic excitation properties and kinetic stability. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack, defining the molecule's reactivity.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the computed structure.

Reaction Mechanisms: Modeling the reaction pathway of dansyl chloride with methylamine to form this compound, calculating transition states and activation energies to understand the reaction kinetics.

In a broader context, DFT calculations for dansyl-based chemosensors have been used to understand their interaction with metal ions. For example, in a dansyl- and quinoline-based sensor for Cu2+, DFT calculations (using the CAM-B3LYP functional) were performed to optimize the geometries of the sensor with and without the copper ion, demonstrating how binding affects the electronic structure and leads to changes in fluorescence.

Computational Modeling of Fluorescence Properties and Quenching Mechanisms

The fluorescence of dansyl compounds is their most significant feature, and computational modeling is essential for understanding the underlying photophysical processes. Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying excited-state properties, including absorption and emission energies, and for elucidating the mechanisms of fluorescence quenching.

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. Mechanisms can include Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), and the formation of non-emissive twisted intramolecular charge transfer (TICT) states. Computational models can help distinguish between these pathways.

For a system like this compound, computational modeling would investigate:

Excited States: TD-DFT calculations can predict the energies of the first few singlet excited states, corresponding to UV-Vis absorption peaks. The nature of these transitions (e.g., local excitation on the naphthalene (B1677914) ring vs. charge-transfer character) can be determined.

Emission Energies: By optimizing the geometry of the first excited state (S1), the energy of the fluorescence emission can be calculated, providing the theoretical emission maximum.

Quenching by Analyte Interaction: If this compound is used as a sensor, its interaction with an analyte (a quencher) can be modeled. For instance, studies on other fluorescent sensors have used DFT to show that the binding of an ion like Fe3+ or Hg2+ introduces new, low-energy orbitals that facilitate non-radiative decay pathways, thus quenching the fluorescence. In a study of NADH fluorescence quenching, TD-DFT calculations proposed that a charge transfer state between the NADH fluorophore and a quencher molecule (oxamate) was responsible for the observed decrease in fluorescence.

Solvent Effects: The fluorescence of dansyl derivatives is often highly sensitive to the polarity of the solvent (solvatochromism). Computational models can incorporate solvent effects, often using a polarizable continuum model (PCM), to predict how the emission wavelength shifts in different environments. This is crucial as water itself can act as a quencher for many common organic fluorophores by providing high-energy vibrational modes that facilitate non-radiative decay.

A key aspect of dansyl fluorescence is the potential for TICT state formation, where twisting around the dimethylamino group's C-N bond in the excited state leads to a highly polar, non-emissive state, providing a pathway for non-radiative decay. Computational modeling can map the potential energy surface of the excited state as a function of this torsional angle to determine if a low-energy TICT state is accessible.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT and TD-DFT are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with solvent molecules or larger biological structures.

For this compound, MD simulations could be used to study:

Conformational Flexibility: To understand the range of shapes the molecule can adopt in solution at a given temperature. This includes the rotation around the sulfonamide bond and the dynamics of the methylamine and dimethylamino groups.

Solvation: To model the explicit interactions between this compound and surrounding solvent molecules (e.g., water). This can reveal the structure of the solvation shell and the nature of hydrogen bonding between the molecule and the solvent.

Intermolecular Interactions: MD simulations are particularly powerful for studying how dansyl-labeled molecules bind to larger systems, such as proteins or micelles.

Extensive MD simulation studies have been performed on other dansyl derivatives , particularly dansyl-amino acids, to investigate chiral recognition mechanisms. In these studies, software packages like AMBER were used to simulate the binding of L- and D-enantiomers of dansyl-amino acids to a chiral selector. The simulations revealed detailed information about the binding pockets and the specific intermolecular interactions, such as hydrogen bonds, that govern the separation. The binding free energies calculated from these simulations were shown to be in good agreement with experimental data. This same methodology could be applied to this compound to predict its binding affinity and orientation within a protein binding site or other complex environments.

Quantitative Structure-Activity Relationship (QSAR) Studies for Dansyl Derivatives in Sensing and Biological Applications

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with a specific activity, such as their sensing ability or biological effect. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their structural features.

A QSAR study on dansyl derivatives would typically involve:

Dataset Assembly: Synthesizing and testing a series of related dansyl compounds (including, for example, this compound and derivatives with different alkyl groups) for a specific activity (e.g., fluorescence response to a metal ion, or binding affinity to a receptor).

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include electronic descriptors (from DFT, like HOMO/LUMO energies), steric descriptors (molecular volume, surface area), and topological descriptors (describing atomic connectivity).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to a chance correlation.

While specific QSAR studies for this compound are not prominent, the approach has been applied to dansyl derivatives in broader contexts. For example, QSAR methods are mentioned in conjunction with molecular docking to understand the binding of ligands to receptors in drug discovery. For sensing applications, a QSAR model could be developed to predict the sensitivity and selectivity of new dansyl-based fluorescent sensors for specific analytes, guiding the synthesis of more effective probes. For instance, a study could correlate descriptors of various dansyl derivatives with their fluorescence quenching efficiency in the presence of Cu2+, helping to design a sensor with the highest possible sensitivity.

Future Research Directions and Emerging Applications of Dansyl Methylamine Chemistry

Development of Next-Generation Dansyl-Based Probes with Enhanced Specificity and Sensitivity

A primary focus of future research is the rational design of new dansyl-based probes with superior performance characteristics. The inherent sensitivity of the dansyl fluorophore to its microenvironment is a key advantage that researchers are looking to exploit with greater precision.

Key Research Thrusts:

Improving Quantum Yields: The efficiency of fluorescence emission, or quantum yield, is a critical parameter for any fluorescent probe. Strategies to enhance the quantum yield of dansyl derivatives are actively being explored. One approach involves inhibiting twisted intramolecular charge transfer (TICT), a process that can lead to non-radiative decay and reduced fluorescence. By functionalizing auxochromes with electron-withdrawing groups, the ionization potential of amino auxochromes can be increased, effectively suppressing TICT and boosting quantum yields, particularly in aqueous solutions. rsc.org

Enhancing Specificity: A significant challenge in probe development is achieving high selectivity for a single analyte within a complex mixture. tandfonline.com Researchers are designing novel dansyl derivatives that incorporate specific recognition moieties to selectively bind to target molecules. For instance, dansyl-based chemosensors have been developed with remarkable selectivity for metal ions like Cu²⁺ and Hg²⁺. unl.ptchemrxiv.orgacs.orgrsc.orgchemrxiv.org This is often achieved by designing a specific binding pocket or utilizing a reaction-based mechanism where the analyte triggers a unique chemical transformation in the probe, leading to a change in its fluorescent properties. tandfonline.com

Tuning Detection Mechanisms: The development of probes operating through various sensing mechanisms like photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT) is expanding the toolkit for analyte detection. rsc.orgmdpi.com For example, a "turn-on" fluorescent probe for cysteine was designed based on modulating a donor-excited photoinduced electron transfer (d-PeT) process. rsc.org FRET-based probes, which combine a dansyl donor with a suitable acceptor, allow for ratiometric sensing and the development of probes with longer emission wavelengths to minimize background interference. tandfonline.com

Improving Photostability: Photodegradation, or photobleaching, can limit the utility of fluorescent probes in applications requiring long-term or intense illumination. nih.gov Research into replacing the standard dansyl fluorophore with more photostable analogues, such as acridone (B373769) derivatives, has shown promise in creating a new generation of chemosensors with improved resistance to photobleaching while maintaining similar spectral and binding properties. nih.gov

Table of Research Findings on Next-Generation Dansyl Probes

Research Area Finding/Strategy Targeted Analyte(s) Reported Detection Limit Reference(s)
Sensitivity d-PeT switching mechanism Cysteine (Cys) 13 nM rsc.org
Sensitivity Complex formation & fluorescence quenching Copper (Cu²⁺) 0.25 µM unl.pt
Sensitivity Fluorescence quenching Mercury (Hg²⁺) 7.59 x 10⁻³ µM tandfonline.com
Selectivity Combination of dansyl, quinoline (B57606), and piperazine (B1678402) Copper (Cu²⁺) 43 nM acs.org
Photostability Replacement of dansyl with acridone derivative Peptides Not specified nih.gov

| Quantum Yield | Inhibition of TICT | General | Not applicable | rsc.org |

Integration of Dansyl Fluorophores into Miniaturized Analytical Devices and Point-of-Care Diagnostics

The transition from lab-based analysis to portable, on-site detection is a major trend in analytical chemistry. Dansyl fluorophores are being integrated into miniaturized platforms to create sensitive and cost-effective devices for a range of applications.

Lab-on-a-Chip and Microfluidic Systems: Microfluidic devices offer advantages such as low sample consumption, rapid analysis, and high throughput. Dansyl-based probes are being incorporated into these "lab-on-a-chip" systems for real-time monitoring. researchgate.net For example, fluorescent polymer-coated chips have been developed using dansyl-functionalized polymers for the sensitive detection of mercury ions in aqueous solutions. researchgate.net

Paper-Based Analytical Devices (µPADs): Paper-based microfluidics are an emerging, low-cost technology ideal for point-of-care (POC) diagnostics, particularly in resource-limited settings. Research has demonstrated the development of 3D paper-based microfluidic chips for the multiplexed fluorescence detection of ions like Cu²⁺ and Hg²⁺. researchgate.net Dansyl-appended materials are suitable for these platforms, offering a visual or instrument-readable signal upon interaction with the target analyte. acs.org

Solid-State Sensors: Immobilizing dansyl derivatives onto solid supports, such as polymer films or glass slides, creates robust and reusable sensors. unl.ptresearchgate.net For instance, dansyl chloride has been covalently attached to glass slides to create stable fluorescence sensor slides for detecting Hg²⁺ in water samples. researchgate.net Similarly, integrating dansyl derivatives into polymethylmethacrylate (PMMA) polymers results in materials suitable for detecting hazardous gases and pH changes. researchgate.netpreprints.org This approach not only facilitates practical handling but also enhances the stability of the probe for long-term sensing. unl.pt

High-Throughput Screening (HTS): In drug discovery, fluorescence polarization (FP) assays are a powerful tool for HTS. Dansyl derivatives, such as dansyl sarcosine, have been used as fluorescent tracers in FP assays to study drug binding to plasma proteins like human serum albumin. nih.gov These assays have been successfully miniaturized to 1,536-well formats, enabling the rapid screening of large compound libraries. nih.gov

Exploration of Dansyl-Methylamine Derivatives in Advanced Materials and Nanotechnology

The unique photophysical properties of dansyl derivatives are being harnessed to create novel functional materials and nanoparticles with applications extending beyond sensing.

Functionalized Nanoparticles: Dansyl fluorophores are being grafted onto or encapsulated within various nanoparticles to create hybrid materials with enhanced properties.

Silica (B1680970) Nanoparticles: Mesoporous silica nanoparticles (MSNs) functionalized with dansyl derivatives are being developed for diverse applications. rsc.orgresearchgate.net For example, MCM-41 silica nanoparticles functionalized with chitosan (B1678972) and dansylglycine (B86417) have been synthesized as effective agents for visualizing latent fingerprints on challenging forensic surfaces. rsc.orgrsc.org Another approach involves grafting a dansyl-azathia-crown ether moiety onto silica nanoparticles to create a nanosensor for mercury detection. researchgate.net

Polymer Nanoparticles: Biodegradable poly(alkyl cyanoacrylate) (PACA) nanoparticles have been functionalized with dansyl ligands using "click chemistry". afinitica.com This versatile method allows for the creation of functionalized nanoparticles for potential biomedical applications, such as drug delivery. afinitica.com Similarly, azide-functionalized cross-linked nanoparticles have been modified with dansyl derivatives to produce fluorescent nanoparticles. researchgate.net

Smart Polymers and Materials: The sensitivity of the dansyl group to its environment makes it an ideal component for "smart" materials that respond to external stimuli.

Molecular Thermometers: Dansyl derivatives incorporated into polymer thin films have been shown to function as molecular thermometers. chemrxiv.orgrsc.orgrsc.org The fluorescence emission of these materials can change linearly with temperature, with some PMMA-doped films functioning up to 218 °C. chemrxiv.orgresearchgate.net

Vapor and pH Sensing Materials: By integrating dansyl derivatives into polymers like PMMA, materials sensitive to acidic and basic vapors have been produced. unl.ptresearchgate.netpreprints.org These can be used for monitoring environmental conditions and detecting hazardous gases. unl.ptresearchgate.netresearchgate.net

Addressing Challenges in Aqueous Compatibility and In Vivo Performance of Dansyl Probes

A major hurdle for the broad application of dansyl probes, particularly in biological contexts, is their often-limited solubility and stability in aqueous environments. unl.ptpreprints.org Overcoming these challenges is a critical area of ongoing research.

Improving Water Solubility: The hydrophobic nature of the dansyl group restricts its use in biological and environmental applications. unl.ptpreprints.org Several strategies are being employed to enhance aqueous compatibility:

Polymer Incorporation: Incorporating dansyl derivatives into water-soluble polymers is a common and effective strategy. unl.ptrsc.org This can be achieved by synthesizing polymers that include dansyl groups, improving the dispersibility of the fluorophore in aqueous media. unl.pt

Chemical Modification: Synthesizing dansyl derivatives with hydrophilic moieties is another key approach. For example, combining a dansyl group with a quinoline moiety via a piperazine linker resulted in a chemosensor with improved water solubility and high selectivity for Cu²⁺, enabling its use in bioimaging in zebrafish. acs.org Similarly, grafting dansyl chloride onto chitosan-based carbon dots improved its water solubility. rsc.org

Aggregation-Induced Emission (AIE): Some dansyl derivatives exhibit aggregation-induced emission, where fluorescence is enhanced in the presence of water due to the formation of aggregates. chemrxiv.orgbohrium.com This phenomenon can be exploited to develop sensors for detecting water content or for applications in aqueous media where traditional dansyl probes would be quenched. rsc.orgbohrium.com

Enhancing In Vivo Performance: For a fluorescent probe to be effective for in vivo imaging, it must not only be water-soluble but also biocompatible, cell-permeable, and stable in complex biological environments. researchgate.net The low solubility of dansyl chloride, for instance, is a significant obstacle for in vivo imaging. acs.org Research is focused on designing probes that maintain their sensing capabilities within living cells and organisms. acs.orgresearchgate.netsci-hub.se This involves careful selection of linkers and recognition groups to ensure the probe reaches its target and functions correctly without causing toxicity. researchgate.netacs.org Furthermore, the hydrolysis of probes like dansyl chloride in aqueous buffers needs to be carefully managed to ensure efficient labeling of target biomolecules like proteins. mdpi.com

Collaborative Research at the Interface of Chemistry, Biology, and Engineering for this compound Innovations

The future development and application of this compound chemistry will increasingly rely on synergistic collaborations across multiple scientific and engineering disciplines. The complexity of moving from molecular design to real-world application necessitates an integrated approach.

Chemistry and Biology Synergy: The design of effective biological probes is a clear example of the powerful interface between chemistry and biology. univ-cotedazur.eunih.gov Chemists synthesize novel molecules with specific photophysical properties, while biologists test their efficacy and applicability in cellular and in vivo models. nih.govantheia.bio This collaboration is essential for developing probes for disease diagnosis, understanding molecular processes, and high-throughput screening. acs.orguniv-cotedazur.eu For example, the development of probes to visualize amyloid plaques in neurodegenerative diseases requires expertise in organic synthesis, biochemistry, and neuroscience. ucsd.edu

Bridging Chemistry and Engineering: The translation of a novel fluorescent probe into a practical device, such as a point-of-care sensor or an advanced material, requires the expertise of engineers. solubilityofthings.comreddit.com Chemical engineers can address process development and scale-up, while materials and biomedical engineers can work on device fabrication, miniaturization, and integration. researchgate.netreddit.com The development of polymer-doped films for temperature sensing or gas detection is a product of collaboration between materials science, chemistry, and application engineering. researchgate.net

An Interdisciplinary Future: Overcoming the grand challenges in fields like medicine, environmental monitoring, and materials science requires a holistic approach. solubilityofthings.com The development of next-generation dansyl-based technologies will be driven by research teams that combine fundamental chemical synthesis with an understanding of biological systems and the principles of engineering design. acs.organtheia.bio This interdisciplinary strategy is crucial for accelerating the pace of innovation, from the initial discovery of a molecule to its successful implementation in a clinical, environmental, or industrial setting.

Q & A

Q. What are the recommended methods for synthesizing Dansyl-methylamine with high purity?

Synthesis typically involves coupling dansyl chloride with methylamine under controlled conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a molar excess of methylamine to drive the reaction to completion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC or HPLC .
  • Safety Protocols : Follow guidelines for handling amines, including fume hood use, PPE (gloves, goggles), and waste segregation for byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation .
  • Incompatibilities : Avoid contact with strong acids, oxidizing agents, or moisture to prevent decomposition .
  • Handling : Use syringe techniques for liquid transfers and minimize exposure to air .

Q. What spectroscopic techniques are standard for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the dansyl moiety (aromatic protons at δ 8.1–8.5 ppm) and methylamine linkage (CH3_3 signals near δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+^+ ~280–300 m/z) .
  • UV-Vis : Detect dansyl’s absorbance at ~330–350 nm for quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields reported for this compound under varying pH conditions?

  • Systematic Analysis : Conduct kinetic studies at pH 7–10 to identify optimal conditions for imine formation, which influences coupling efficiency .
  • Side Reaction Mitigation : Monitor byproducts (e.g., hydrolyzed dansyl chloride) via LC-MS and adjust reaction time/temperature to suppress them .
  • Statistical Validation : Use Design of Experiments (DoE) to evaluate interactions between pH, solvent polarity, and reagent ratios .

Q. What methodologies are effective for tracking this compound’s stability in biological matrices?

  • Stability-Indicating Assays : Employ reverse-phase HPLC with fluorescence detection (λex_{ex} 340 nm, λem_{em} 510 nm) to quantify degradation products .
  • Accelerated Degradation Studies : Expose the compound to oxidative (H2_2O2_2), thermal (40°C), and photolytic (UV light) stress, then compare degradation pathways .
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in in vitro models .

Q. How can researchers address conflicting data on this compound’s fluorescence quantum yield in polar solvents?

  • Environmental Controls : Standardize solvent polarity (e.g., dielectric constant) and oxygen levels (via degassing) to minimize quenching effects .
  • Instrument Calibration : Validate fluorometer performance using reference standards (e.g., quinine sulfate) and correct for inner-filter effects .
  • Collaborative Validation : Cross-check results with independent labs to isolate methodological biases .

Experimental Design and Data Management

Q. What strategies ensure reproducibility in this compound-based fluorescence labeling studies?

  • Protocol Documentation : Detail molar ratios, incubation times, and quenching steps to minimize batch variability .
  • Data Archiving : Use repositories like PubChem or Zenodo to share raw spectral data and experimental conditions .
  • Negative Controls : Include dansyl chloride-only samples to account for nonspecific binding in biological assays .

Q. How should researchers design experiments to investigate this compound’s interactions with biomacromolecules?

  • Binding Assays : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure affinity constants (Kd_d) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS, validated by mutagenesis studies .
  • Competitive Displacement : Test against known ligands (e.g., dansylamide) to confirm binding site specificity .

Safety and Compliance

Q. What waste management protocols apply to this compound after experimental use?

  • Segregation : Separate halogenated (dansyl byproducts) and non-halogenated waste streams to comply with EPA guidelines .
  • Neutralization : Treat amine-containing waste with dilute HCl before disposal .
  • Documentation : Maintain logs of waste volume, composition, and disposal contractor details for audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.